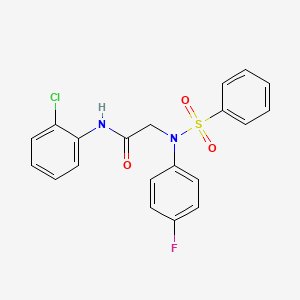![molecular formula C16H33N3O2 B4957204 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4957204.png)
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol, also known as PEP-692, is a chemical compound that has been studied for its potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to be developed into a new therapeutic agent for the treatment of these disorders.
Mecanismo De Acción
The exact mechanism of action of 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects in preclinical studies. These effects include neuroprotection, improved cognitive function, and increased dopamine and serotonin levels in the brain. 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in preclinical studies. However, there are also some limitations to using 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol. These include further studies on its mechanism of action, its safety and efficacy in humans, and its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol for therapeutic use.
Métodos De Síntesis
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 1-(4-piperidinyl)-4-propylpiperazine with 2-(2-chloroethoxy)ethanol in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been studied extensively for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In preclinical studies, 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to have neuroprotective effects and to improve cognitive function.
Propiedades
IUPAC Name |
2-[2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-2-5-17-6-3-16(4-7-17)19-10-8-18(9-11-19)12-14-21-15-13-20/h16,20H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERUXDBCRPZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(1-Propylpiperidin-4-yl)piperazin-1-yl]ethoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)

![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)

![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)
![N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
![1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4957177.png)
![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)
![N~1~,N~1~-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957193.png)


![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)